molecular formula C18H13N3O5 B13769385 2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]- CAS No. 68959-32-0

2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-

Cat. No.: B13769385
CAS No.: 68959-32-0
M. Wt: 351.3 g/mol
InChI Key: XGIFPIXDLFQMOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the azo dye family, characterized by the presence of an azo (–N=N–) group linking aromatic moieties. Its structure comprises a 2-naphthalenecarboxylic acid backbone with a hydroxyl group at position 3 and a 2-methyl-5-nitrophenylazo substituent at position 2. The nitro (–NO₂) and methyl (–CH₃) groups on the phenyl ring influence its electronic properties, solubility, and stability. Azo dyes like this are widely used in industrial applications, including textiles, inks, and cosmetics, due to their vibrant colors and resistance to fading .

Properties

IUPAC Name

3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]naphthalene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5/c1-10-6-7-12(21(25)26)9-15(10)19-20-16-13-5-3-2-4-11(13)8-14(17(16)22)18(23)24/h2-9,22H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIFPIXDLFQMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9071929
Record name 2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9071929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68959-32-0
Record name 3-Hydroxy-4-[2-(2-methyl-5-nitrophenyl)diazenyl]-2-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68959-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthalenecarboxylic acid, 3-hydroxy-4-(2-(2-methyl-5-nitrophenyl)diazenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068959320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenecarboxylic acid, 3-hydroxy-4-[2-(2-methyl-5-nitrophenyl)diazenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9071929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-2-naphthoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.066.720
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-2-naphthoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JK4M6J6TJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Starting Materials

  • Primary aromatic amine : 2-methyl-5-nitroaniline, which upon diazotization forms the diazonium salt.
  • Coupling component : 3-hydroxy-2-naphthalenecarboxylic acid or its amide derivatives.
  • Other reagents : Sodium nitrite (NaNO2), hydrochloric acid (HCl) for diazotization; base (e.g., sodium acetate) to facilitate coupling.

Stepwise Synthesis

  • Diazotization of 2-methyl-5-nitroaniline : The aromatic amine is dissolved in acidic aqueous solution and cooled to 0–5 °C. Sodium nitrite solution is added slowly to generate the diazonium salt in situ. The reaction is monitored to ensure complete conversion without decomposition.

  • Preparation of coupling component : The 3-hydroxy-2-naphthalenecarboxylic acid or its amide derivative (e.g., 2-Naphthalenecarboxamide, 3-hydroxy-4-substituted) is dissolved in a buffered aqueous or mixed solvent system to maintain a slightly alkaline pH, which activates the hydroxy group for electrophilic attack.

  • Coupling reaction : The diazonium salt solution is added slowly to the coupling component solution under stirring at low temperature (0–10 °C). The azo coupling occurs at the activated position adjacent to the hydroxy group, forming the azo linkage and yielding the target azo compound.

  • Isolation and purification : The crude azo compound precipitates out or is extracted using organic solvents. Purification is typically achieved by recrystallization or chromatographic techniques such as preparative reverse-phase high-performance liquid chromatography (HPLC), using mobile phases of acetonitrile, water, and phosphoric acid or formic acid for MS compatibility.

Analytical and Purification Techniques

  • HPLC Method : Reverse-phase HPLC with acetonitrile/water/phosphoric acid mobile phase is used for analysis and purification. For mass spectrometry compatibility, phosphoric acid is replaced with formic acid. Columns with small particle sizes (3 µm) enable high-performance and preparative separations.

  • Spectroscopic Characterization : Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible spectroscopy confirm the structure and purity of the azo compound.

Research Findings and Optimization

  • The coupling efficiency and regioselectivity depend on the substituents on the aromatic amine and the naphthalene coupling partner. Electron-withdrawing groups such as nitro groups on the diazonium component influence the reactivity and color properties of the azo dye.

  • Microwave-assisted synthesis and palladium-catalyzed reactions have been reported for related naphthalene derivatives to improve yields and reduce reaction times, although specific data for this compound are limited.

  • Protection and deprotection strategies of functional groups (e.g., phenol protection, amide formation) are employed to achieve selective substitution and avoid side reactions during multi-step synthesis.

Data Table: Summary of Preparation Conditions

Step Reagents/Conditions Purpose/Notes
Diazotization 2-methyl-5-nitroaniline, NaNO2, HCl, 0–5 °C Formation of diazonium salt
Coupling 3-hydroxy-2-naphthalenecarboxylic acid derivative, buffered aqueous solution, 0–10 °C Electrophilic azo coupling at hydroxy-activated site
Purification Reverse-phase HPLC (MeCN/water/phosphoric acid or formic acid) Isolation and purification of product
Characterization NMR, MS, UV-Vis Structural confirmation and purity check

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-4-[(2-METHYL-5-NITROPHENYL)AZO]-2-NAPHTHOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The hydroxyl group and the azo linkage can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are commonly used.

    Substitution: Reagents like acyl chlorides and alkyl halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

    Oxidation: Products may include nitro derivatives and quinones.

    Reduction: Amines and hydrazines are typical products.

    Substitution: Various substituted azo dyes with different functional groups.

Scientific Research Applications

Analytical Applications

High-Performance Liquid Chromatography (HPLC)
The compound can be effectively analyzed using reverse phase HPLC techniques. A study demonstrated that it can be separated on a Newcrom R1 HPLC column under simple conditions. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, although for mass spectrometry applications, phosphoric acid may be replaced with formic acid. This method is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies .

Dye Manufacturing

Intermediate in Dye Production
2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]- serves as an intermediate for producing various dyes and pigments. Its azo structure allows it to form vibrant colors when used in dye formulations. The compound's stability and solubility characteristics make it suitable for applications in textiles and plastics .

Pharmacological Applications

Potential Pharmaceutical Uses
Research indicates that derivatives of this compound exhibit potential as pharmaceuticals. In particular, studies have explored its efficacy in binding to DNA and its potential role as an anticancer agent. The ability to form complexes with metal ions has also been investigated, suggesting possible applications in drug delivery systems .

Case Studies

Study Title Objective Findings
Synthesis and Characterization of Copper ComplexesTo evaluate the interaction of the compound with metal ionsDemonstrated effective DNA binding and potential anticancer properties through molecular docking studies .
HPLC Analysis of Azo CompoundsTo develop a method for analyzing azo compoundsEstablished a reliable HPLC method that can be adapted for various analytical needs in pharmacokinetics .

Mechanism of Action

The mechanism of action of 3-HYDROXY-4-[(2-METHYL-5-NITROPHENYL)AZO]-2-NAPHTHOIC ACID involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with proteins, nucleic acids, and other biomolecules through hydrogen bonding, van der Waals forces, and electrostatic interactions.

    Pathways Involved: It can influence cellular pathways by altering the function of enzymes and receptors, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Substituent Variations

The substituents on the phenyl ring and the nature of the counterion (if present) significantly alter the compound's properties. Key examples include:

Compound Name / CAS No. Substituents on Phenyl Ring Counterion Key Functional Groups
Target Compound 2-Methyl-5-nitro –COOH, –OH, –N=N–
D&C Red No. 7 4-Methyl-2-sulfo Calcium –SO₃⁻, –COO⁻Ca²⁺
CI 15865 (3564-21-4) 5-Chloro-4-methyl-2-sulfo Disodium –SO₃⁻, –COO⁻Na⁺
83487-95-0 2-Methyl-5-(isopropoxycarbonyl) –COOCH(CH₃)₂
85455-50-1 5-Chloro-2-methyl –CONH–, –OCH₃
  • Nitro vs. Sulfonate Groups : The nitro group in the target compound is electron-withdrawing, enhancing acidity and oxidative stability compared to sulfonate-containing dyes like CI 15865 .
  • Counterion Effects: Calcium or sodium salts (e.g., D&C Red No. 7) improve water solubility, whereas the free carboxylic acid form (target compound) is less soluble .

Physical and Chemical Properties

  • pKa Values : The hydroxyl group’s acidity is influenced by substituents. Nitro groups lower the pKa (increasing acidity) compared to methyl or methoxy groups. For example, Matsui and Mochida (1978) reported pKa values of ~8–10 for naphthyl azo dyes with electron-withdrawing substituents .
  • Solubility : Sulfonated derivatives (e.g., CI 15865) exhibit higher aqueous solubility than nitro-substituted compounds. The target compound’s solubility in organic solvents (e.g., DMSO) is enhanced by its carboxylic acid group .

Hydrogen Bonding and Crystal Packing

The hydroxyl (–OH) and carboxylic acid (–COOH) groups in the target compound participate in strong intermolecular hydrogen bonds, influencing crystal packing and melting points. Bernstein et al. (1995) demonstrated that such interactions stabilize supramolecular aggregates, differentiating nitro-substituted dyes from sulfonated analogs, where sulfonate groups engage in ionic interactions .

Biological Activity

2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]- (CAS Number: 68959-32-0) is a synthetic organic compound with notable biological activities. This compound is characterized by its azo group and naphthalene structure, which contribute to its potential applications in various fields, including pharmaceuticals and environmental science.

  • Molecular Formula : C18H13N3O5
  • Molecular Weight : 351.318 g/mol
  • LogP : 4.99 (indicating lipophilicity)
PropertyValue
CAS Number68959-32-0
Molecular FormulaC18H13N3O5
Molecular Weight351.318 g/mol
LogP4.99

Biological Activity Overview

The biological activity of this compound has been explored in several studies, revealing various mechanisms of action and potential therapeutic applications.

Antioxidant Activity

Research indicates that compounds with similar naphthalene structures exhibit antioxidant properties. The presence of hydroxyl groups enhances the ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases .

Antimicrobial Properties

Studies have shown that derivatives of naphthalene carboxylic acids possess antimicrobial activity against a range of pathogens. The azo group in the structure may contribute to this effect by disrupting bacterial cell membranes or interfering with metabolic processes .

Inhibition of Enzymatic Activity

The compound has been evaluated for its inhibitory effects on various enzymes, including tyrosinase, which plays a crucial role in melanin production. Inhibitors of tyrosinase are of interest for cosmetic applications to reduce hyperpigmentation .

Study 1: Antioxidant Activity Assessment

A study conducted by Lin et al. (2012) demonstrated that similar naphthol compounds exhibited significant antioxidant activity in vitro. The results suggested that these compounds could effectively reduce oxidative stress markers in cellular models .

Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial efficacy, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it displayed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting potential as a therapeutic agent .

The mechanisms underlying the biological activities of 2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]- include:

  • Radical Scavenging : The hydroxyl groups contribute to the ability to donate electrons and neutralize free radicals.
  • Membrane Disruption : The lipophilic nature allows the compound to integrate into bacterial membranes, leading to cell lysis.
  • Enzyme Inhibition : Competitive inhibition at active sites of enzymes like tyrosinase disrupts normal metabolic functions.

Q & A

What synthetic intermediates and subsidiary colors are critical to monitor during the preparation of this azo compound, and how can they be analytically validated?

The synthesis of this compound involves intermediates such as 3-hydroxy-2-naphthalenecarboxylic acid and azo coupling agents. Key subsidiary colors include unsulfonated derivatives (e.g., 3-hydroxy-4-[(4-methylphenyl)azo]-2-naphthalenecarboxylic acid). To validate purity, ultra-performance liquid chromatography (UPLC) coupled with UV-Vis spectroscopy is recommended. Calibration curves (average R² = 0.9994) and recovery studies (96–106%) ensure precision, with detection limits as low as 0.0014% .

How do UPLC methods improve sensitivity and resolution for analyzing this compound compared to traditional HPLC?

UPLC achieves faster analysis times (e.g., 10–15 minutes per run) and enhanced resolution via sub-2 µm particle columns, improving separation of structurally similar subsidiary colors. Validation parameters include LOD (0.0014–0.0061%) and LOQ (0.0047–0.020%) , with RSD ≤5.79% at specification levels. This method surpasses HPLC in detecting trace impurities, critical for batch certification in pharmaceutical or cosmetic applications .

What challenges arise in determining the crystal structure of this compound, and which software tools are optimal for refinement?

The compound’s azo group and nitro substituents introduce steric and electronic complexities , complicating hydrogen-bonding networks. SHELXL (for refinement) and ORTEP-3 (for graphical representation) are widely used. SHELXL’s robust handling of high-resolution or twinned data is advantageous, while ORTEP-3 aids in visualizing intermolecular interactions. Challenges include resolving disorder in the nitro or methyl groups, requiring iterative refinement cycles .

How can hydrogen-bonding patterns in this compound be systematically analyzed to predict solubility or stability?

Graph set analysis (based on Etter’s formalism) categorizes hydrogen bonds into motifs like D(2) (two-membered rings) or C(4) (chain motifs) . For example, the hydroxyl and carboxylic acid groups may form intramolecular O–H···O bonds, stabilizing the keto-enol tautomer. Intermolecular bonds with sulfonic or nitro groups influence solubility. Mapping these patterns via single-crystal XRD and computational tools (e.g., Mercury) enables predictive modeling of stability under varying pH or solvent conditions .

What spectroscopic techniques are most effective for characterizing the azo-hydrazone tautomerism in this compound?

UV-Vis spectroscopy (λ~400–500 nm) tracks tautomeric shifts, while ¹H/¹³C NMR identifies proton environments (e.g., enolic -OH vs. azo -N=N-). For solid-state analysis, FT-IR distinguishes ν(C=O) (1680–1700 cm⁻¹) and ν(N=N) (1400–1450 cm⁻¹). Tautomer ratios can be quantified via HPLC-DAD by correlating retention times with tautomer-specific absorbance profiles. Method validation should account for solvent polarity and temperature effects .

How do regulatory guidelines for color additives impact the design of experimental protocols for this compound?

Pharmacopeial standards (e.g., USP 31) mandate strict limits on subsidiary colors (<1–2%) and intermediates (<0.1%). Analytical protocols must align with FDA batch certification requirements , including UPLC-MS/MS for trace metal detection (e.g., Zr in lakes) and ICH Q2(R1) validation parameters. Compliance ensures reproducibility in drug or cosmetic formulations, avoiding regulatory non-conformance due to unlisted impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.